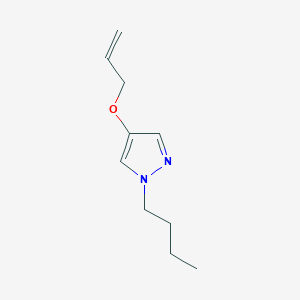

4-Allyloxy-1-butyl-1H-pyrazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-Allyloxy-1-butyl-1H-pyrazole”, involves various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains an allyloxy group and a butyl group attached to the pyrazole ring.Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

Pyrazoles, such as “this compound”, can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variations .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocycles

4-Allyloxy-1-butyl-1H-pyrazole has been utilized in the synthesis of novel pyrazole-fused heterocycles, specifically dihydro-1H- or 2H-oxepino[3,2-c]pyrazoles. This process involves a combination of Claisen rearrangement and ring-closing metathesis (RCM), employing Grubbs second generation catalyst for RCM, demonstrating the compound's utility in creating structurally complex molecules (Usami et al., 2018).

Development of Pyrazole-Fused Heterobicycles

Further research on this compound led to the synthesis of different types of pyrazole-fused heterobicycles, including dihydropyrano[3,2-c]pyrazoles. This synthesis involved a sequence of Claisen rearrangement, ruthenium-hydride-catalyzed double bond migration, O-allylation, and ring-closing metathesis (Usami et al., 2019).

Tautomerism Studies

The compound has also been studied in the context of tautomerism. Research on NH-pyrazoles, including those related to this compound, explored their structural properties and the tautomerism in both solution and solid states. These studies contribute to a deeper understanding of the chemical behavior of pyrazole derivatives (Cornago et al., 2009).

Insecticidal Applications

In the realm of agriculture and pest management, derivatives of this compound, specifically those containing pyrazol-3-ols, have been explored for their insecticidal activities. This research involves designing and synthesizing compounds with potential applications as novel insecticides (Li et al., 2013).

Study of Regioselectivity in Synthesis

The compound's role in studying the regioselectivity of synthesis reactions has been highlighted, where this compound derivatives were used to understand the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles under different reaction media, contributing to the field of organic synthesis and reaction mechanism studies (Martins et al., 2012).

Safety and Hazards

Zukünftige Richtungen

Pyrazole derivatives, including “4-Allyloxy-1-butyl-1H-pyrazole”, have garnered substantial interest from researchers due to their diverse biological activities and their use as synthetic intermediates in various fields . Future research will likely continue to focus on developing new synthesis methods and exploring new applications for these compounds .

Eigenschaften

IUPAC Name |

1-butyl-4-prop-2-enoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-3-5-6-12-9-10(8-11-12)13-7-4-2/h4,8-9H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSOKBWSZJMBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

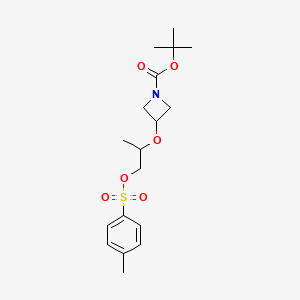

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)